ethyl 2-[3-(chlorosulfonyl)phenyl]acetate
CAS No.: 1190373-83-1
Cat. No.: VC3064638
Molecular Formula: C10H11ClO4S
Molecular Weight: 262.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190373-83-1 |
|---|---|
| Molecular Formula | C10H11ClO4S |
| Molecular Weight | 262.71 g/mol |
| IUPAC Name | ethyl 2-(3-chlorosulfonylphenyl)acetate |
| Standard InChI | InChI=1S/C10H11ClO4S/c1-2-15-10(12)7-8-4-3-5-9(6-8)16(11,13)14/h3-6H,2,7H2,1H3 |
| Standard InChI Key | QPZRMBNQECBUGT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl |
| Canonical SMILES | CCOC(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl |
Introduction
Chemical Identity and Physical Properties
Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is characterized by specific identifiers and physical properties that distinguish it from related compounds. The molecule contains a reactive chlorosulfonyl (-SO₂Cl) group at the 3-position (meta) of the phenyl ring, combined with an ethyl acetate functional group attached via a methylene linkage.
Basic Identifiers
Table 1 presents the fundamental identifiers and physical properties of ethyl 2-[3-(chlorosulfonyl)phenyl]acetate:
| Property | Value |
|---|---|
| CAS Number | 1190373-83-1 |
| Molecular Formula | C₁₀H₁₁ClO₄S |
| Molecular Weight | 262.71 g/mol |
| MDL Number | MFCD20389813 |
| IUPAC Name | Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate |
| Structural Features | Phenyl ring with chlorosulfonyl group at 3-position and ethyl acetate moiety |
The compound consists of a phenyl ring with a chlorosulfonyl group attached at the meta position, while an ethyl acetate group is connected via a methylene bridge at another position of the ring. This structural arrangement contributes to its specific chemical reactivity and applications .
Physical and Chemical Properties
While specific physical data for ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is limited in the available literature, several properties can be inferred from its structure and chemical classification:
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Physical State: Likely a crystalline solid at room temperature
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Reactivity: Highly reactive at the chlorosulfonyl functionality
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Solubility: Generally soluble in organic solvents such as dichloromethane, chloroform, and acetone
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Stability: Moisture-sensitive due to the reactive chlorosulfonyl group which can undergo hydrolysis
The chlorosulfonyl group imparts specific chemical properties, including the ability to react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonate esters, and thiosulfonates, respectively.
Hazard Classification
Based on its chemical structure and related compounds, ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is classified with the following safety parameters:
| Safety Parameter | Classification |
|---|---|
| UN Number | 3261 |
| Hazard Class | 8 (Corrosive) |
| Packing Group | II |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) |
| Signal Word | Danger |
| Precautionary Statements | P280-P305+P351+P338-P310 |
The compound requires careful handling due to its corrosive properties and potential hazards associated with the chlorosulfonyl functionality .
Synthesis Methodologies
Regioselective Chlorosulfonylation
Based on the synthetic approach for the 4-positional isomer (ethyl 2-(4-(chlorosulfonyl)phenyl)acetate), the following procedure could be adapted for the 3-position isomer:
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Dropwise addition of chlorosulfonic acid to ethyl phenylacetate under controlled temperature conditions
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Careful control of reaction parameters to favor meta-substitution
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Workup involving pouring the reaction mixture over ice
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Extraction with dichloromethane
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Purification by column chromatography
The key challenge in this synthesis is achieving regioselectivity for the meta position rather than the para or ortho positions .
Alternative Synthetic Routes
Alternative approaches might include:
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Esterification of 2-[3-(chlorosulfonyl)phenyl]acetic acid with ethanol under acidic conditions
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Starting from appropriate meta-substituted precursors with subsequent functional group transformations
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Metal-catalyzed coupling reactions using appropriately functionalized starting materials
These methodologies would need to be optimized for yield and purity, considering the reactive nature of the chlorosulfonyl functionality.
Reactivity and Chemical Transformations
Nucleophilic Substitution Reactions
The chlorosulfonyl group in ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is highly electrophilic and readily undergoes nucleophilic substitution reactions with various nucleophiles:
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With amines: Forms sulfonamides (R-SO₂-NR'R")
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With alcohols: Forms sulfonate esters (R-SO₂-OR')
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With thiols: Forms thiosulfonates (R-SO₂-SR')
These reactions typically proceed under mild conditions, often at room temperature or with gentle heating, and frequently require a base to neutralize the hydrogen chloride formed during the reaction .
Use in Synthesis of Bioactive Molecules
Research has demonstrated that compounds containing the chlorosulfonyl functionality serve as valuable intermediates in the synthesis of biologically active molecules. For example, ethyl 2-[3-(chlorosulfonyl)phenyl]acetate and related compounds have been utilized in the preparation of sulfonamide derivatives with potential anticancer properties.
In one documented approach, chlorosulfonyl acetate derivatives react with anilines to form corresponding sulfonamides, which can be further transformed into bioactive compounds with cytotoxic activities against various cancer cell lines .
Structural Comparison with Related Compounds
Positional Isomers
The position of the chlorosulfonyl group on the phenyl ring significantly affects the compound's properties and reactivity patterns. Table 2 compares ethyl 2-[3-(chlorosulfonyl)phenyl]acetate with its positional isomers:
| Compound | CAS Number | Position of Chlorosulfonyl Group | Structural Distinction |
|---|---|---|---|
| Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate | 1190373-83-1 | meta (3-position) | Subject compound |
| Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate | 1342174-62-2 | ortho (2-position) | Intramolecular interactions possible due to proximity |
| Ethyl 2-[4-(chlorosulfonyl)phenyl]acetate | 87202-52-6 | para (4-position) | More symmetrical electronic distribution |
These positional differences impact both physical properties and chemical reactivity, including melting points, solubility profiles, and the facility of nucleophilic substitution reactions .
Functional Group Variations
Table 3 compares ethyl 2-[3-(chlorosulfonyl)phenyl]acetate with related compounds having different functional groups at the 3-position:
| Compound | CAS Number | Molecular Weight | Functional Group at 3-Position |
|---|---|---|---|
| Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate | 1190373-83-1 | 262.71 g/mol | Chlorosulfonyl (-SO₂Cl) |
| Ethyl 2-(3-chlorophenyl)acetate | 14062-29-4 | 198.64 g/mol | Chloro (-Cl) |
| Ethyl 2-[3-(aminomethyl)phenyl]acetate | 259818-63-8 | 193.24 g/mol | Aminomethyl (-CH₂NH₂) |
| Ethyl 2-(3-(trifluoromethyl)phenyl)acetate | 331-33-9 | 232.20 g/mol | Trifluoromethyl (-CF₃) |
These structural variations result in significant differences in chemical reactivity, with the chlorosulfonyl group being substantially more reactive than chloro, aminomethyl, or trifluoromethyl substituents .
Ester vs. Acid Forms
The ester and acid forms of the compound exhibit different physical and chemical properties:
| Compound | CAS Number | Molecular Weight | Carboxyl Form |
|---|---|---|---|
| Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate | 1190373-83-1 | 262.71 g/mol | Ethyl ester |
| 2-[3-(Chlorosulfonyl)phenyl]acetic acid | 1314911-30-2 | 234.66 g/mol | Free acid |
The ester form typically exhibits greater lipophilicity and membrane permeability compared to the free acid, which may influence its applications in biological systems and pharmaceutical development .
Applications and Research Significance
Pharmaceutical Intermediates
Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate serves as a valuable intermediate in pharmaceutical synthesis, particularly in the preparation of sulfonamide-based drugs. The reactive chlorosulfonyl group provides a convenient handle for introducing sulfamide linkages, which are present in numerous therapeutic agents, including:
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Antibacterial compounds
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Enzyme inhibitors
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Anti-inflammatory agents
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Anticancer therapeutics
Research has demonstrated that sulfonamide derivatives synthesized from chlorosulfonyl precursors like ethyl 2-[3-(chlorosulfonyl)phenyl]acetate can exhibit significant biological activities, including cytotoxicity against cancer cell lines .
Chemical Building Blocks
Beyond pharmaceutical applications, ethyl 2-[3-(chlorosulfonyl)phenyl]acetate functions as a versatile building block in organic synthesis for creating:
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Surface-active agents and detergents
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Polymer additives and modifiers
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Specialty chemicals for various industrial applications
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Research tools for studying structure-activity relationships
The bifunctional nature of the molecule, with both a reactive chlorosulfonyl group and an ester moiety, allows for selective transformations and multistep synthetic sequences.
Research Applications
In research settings, ethyl 2-[3-(chlorosulfonyl)phenyl]acetate has been utilized in:
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Development of novel synthetic methodologies
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Structure-activity relationship studies
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Preparation of functional materials
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Metal-free bond formation chemistry
For example, supported trifluoromethanesulfonic acid (TFMSA) catalysts have been employed in the transformation of compounds similar to ethyl 2-[3-(chlorosulfonyl)phenyl]acetate, demonstrating the utility of these compounds in methodology development .
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